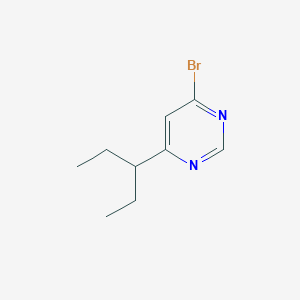
4-溴-6-(戊-3-基)嘧啶
描述
Synthesis Analysis
Pyrimidine synthesis involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using methods such as DFT and HF . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Pyrimidine reactions involve various processes . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical And Chemical Properties Analysis
The physical properties of similar compounds, including solubility and viscosity, have been studied . The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for polymer .科学研究应用
杂环化合物的合成
4-溴-6-(戊-3-基)嘧啶作为各种杂环化合物的前体或中间体,在药物化学中至关重要,因为它们具有广泛的生物活性。例如,已经探索了与亚甲基活性化合物和酸水解反应,以产生取代衍生物,展示了嘧啶衍生物在合成化学和药物应用中的化学多样性和反应性(Shukurov et al., 1993)。
电荷转移材料
嘧啶衍生物,包括与4-溴-6-(戊-3-基)嘧啶相关的衍生物,已被研究作为高效的电荷转移材料的潜在性。这些研究涉及量子化学研究,以了解它们的电子、光物理和电荷转移性质,这对有机电子学和光伏应用至关重要(Irfan, 2014)。
抗菌和抗结核活性
已合成并评估了含嘧啶的化合物的生物活性,包括抗菌和抗结核活性。这些研究突显了嘧啶衍生物在开发针对各种细菌和真菌感染以及结核病的新治疗剂中的重要性,展示了该化合物在药物发现和制药研究中的相关性(Soni & Patel, 2017)。
新型双杂环化合物的合成
研究还集中在使用嘧啶衍生物作为关键中间体合成新型双杂环化合物上。这些化合物通过一系列反应合成,包括亲核取代和环加成,导致产生具有潜在生物活性或材料科学应用的化合物(Aquino et al., 2017)。
抗肿瘤活性
已探索了嘧啶[2,3-d]嘧啶衍生物的合成以及其抗肿瘤活性。这些化合物已经被测试其抑制肿瘤细胞生长的能力,具有高亲和力叶酸受体和质子耦合叶酸转运蛋白的选择性,展示了嘧啶衍生物在癌症治疗中的治疗潜力(Wang et al., 2010)。
作用机制
Pyrimidine derivatives have been found to exhibit a wide range of biological activities. For example, certain pyrimidine derivatives have been reported to show good in vitro anti-proliferative activities against leukemia cell lines .
In terms of their mode of action, pyrimidine derivatives often work by interacting with specific enzymes or receptors in the body. For instance, some pyrimidine derivatives have been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
The biochemical pathways affected by pyrimidine derivatives can vary widely depending on the specific compound and its target. For example, TRK inhibitors can affect signal transduction pathways associated with cell proliferation, differentiation, and survival .
The pharmacokinetics of pyrimidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and would depend on the specific chemical structure of the compound. Some pyrimidine derivatives have been reported to possess good plasma stability .
安全和危害
未来方向
Research on similar compounds has shown promising results in various fields . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized, showing promising neuroprotective and anti-inflammatory properties . Another study synthesized a novel series of 5-bromo-4-methyl-6-pyrazolylpyrimidines, which showed significant anti-neuroinflammatory properties .
生化分析
Biochemical Properties
4-Bromo-6-(pentan-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 4-Bromo-6-(pentan-3-yl)pyrimidine may bind to specific receptors on the cell surface, altering cellular responses to external stimuli .
Cellular Effects
The effects of 4-Bromo-6-(pentan-3-yl)pyrimidine on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival . By altering these pathways, 4-Bromo-6-(pentan-3-yl)pyrimidine can impact cell growth, differentiation, and apoptosis. Furthermore, it may influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(pentan-3-yl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as kinases and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound may inhibit the activity of certain kinases, preventing the phosphorylation of target proteins and thereby altering downstream signaling pathways . Additionally, 4-Bromo-6-(pentan-3-yl)pyrimidine may interact with transcription factors, influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(pentan-3-yl)pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-(pentan-3-yl)pyrimidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(pentan-3-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific signaling pathways . At higher doses, it can induce toxic or adverse effects, such as cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
4-Bromo-6-(pentan-3-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular functions . Additionally, 4-Bromo-6-(pentan-3-yl)pyrimidine may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(pentan-3-yl)pyrimidine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 4-Bromo-6-(pentan-3-yl)pyrimidine can localize to specific compartments or organelles, where it exerts its effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(pentan-3-yl)pyrimidine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of 4-Bromo-6-(pentan-3-yl)pyrimidine is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4-bromo-6-pentan-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-7(4-2)8-5-9(10)12-6-11-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBJOMRONGWTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


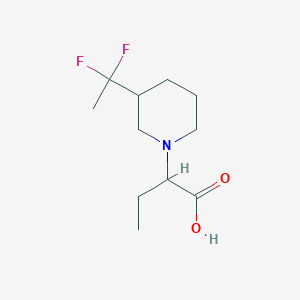
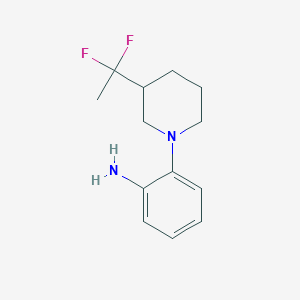
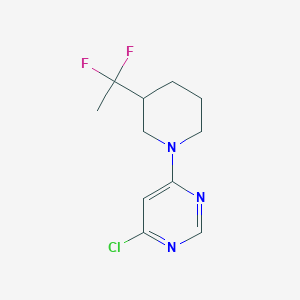


![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)
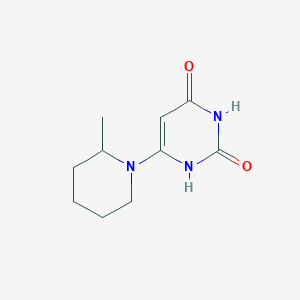
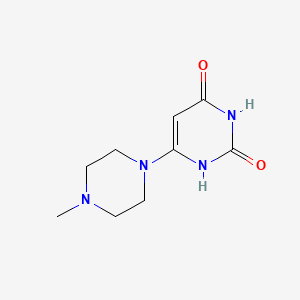
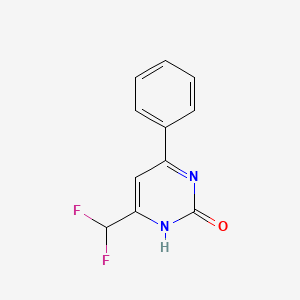
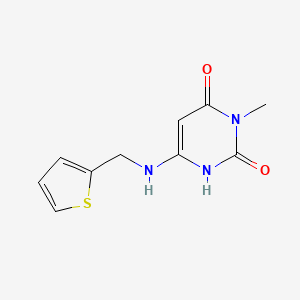
![4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481058.png)


